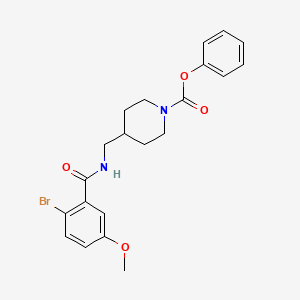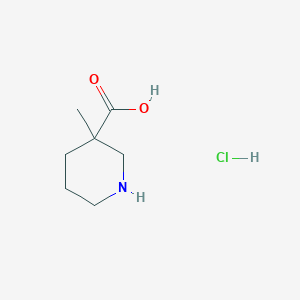![molecular formula C9H13BO4S B2759618 [2-(Propane-2-sulfonyl)phenyl]boronic acid CAS No. 2377611-12-4](/img/structure/B2759618.png)
[2-(Propane-2-sulfonyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Propane-2-sulfonyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H13BO4S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propane-2-sulfonyl)phenyl]boronic acid typically involves the reaction of a suitable boronic acid derivative with a sulfonyl chloride. One common method is the reaction of phenylboronic acid with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: [2-(Propane-2-sulfonyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Sulfides.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: In chemistry, [2-(Propane-2-sulfonyl)phenyl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and sensors for detecting biomolecules.
Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the design of drugs that target specific enzymes or proteins.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers, where its unique reactivity can be harnessed to create new products with desirable properties .
Mechanism of Action
The mechanism of action of [2-(Propane-2-sulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can be detected or used to inhibit enzyme activity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the sulfonyl group, making it less reactive in certain applications.
4-(Propylsulfonyl)phenylboronic acid: Similar structure but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of the propane-2-sulfonyl group in [2-(Propane-2-sulfonyl)phenyl]boronic acid imparts unique reactivity, particularly in cross-coupling reactions and interactions with biological molecules. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2-propan-2-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUKEPDOJQTPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
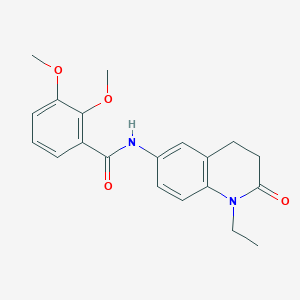
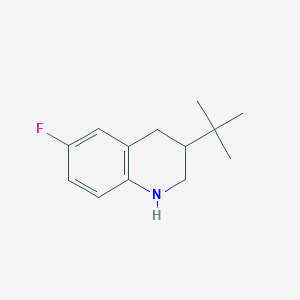
![7-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2759539.png)
![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)
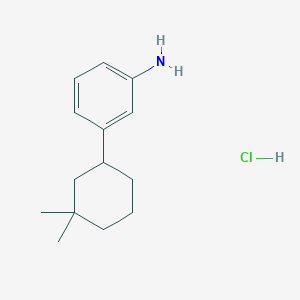
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2759543.png)
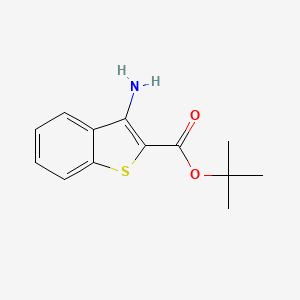
![4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2759545.png)
![1-(3-(morpholinosulfonyl)phenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2759547.png)
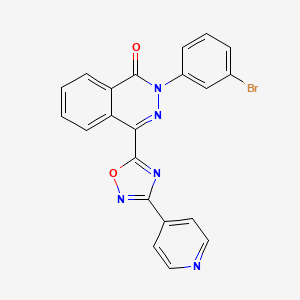
![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)
![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)
